molecular formula C17H15FN2O B12473602 N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B12473602
M. Wt: 282.31 g/mol
InChI Key: DRKLWLHKFMISGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety connected by a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the fluorophenyl group can enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(1H-indol-3-yl)propanamide
  • N-(4-bromophenyl)-3-(1H-indol-3-yl)propanamide
  • N-(4-methylphenyl)-3-(1H-indol-3-yl)propanamide

Uniqueness

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogen or alkyl-substituted analogs .

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C17H15FN2O/c18-13-6-8-14(9-7-13)20-17(21)10-5-12-11-19-16-4-2-1-3-15(12)16/h1-4,6-9,11,19H,5,10H2,(H,20,21)

InChI Key

DRKLWLHKFMISGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.